

Application Notes & Protocols: Synthesis of 2-Aminothiazole-4-carboxamide Derivatives

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Compound of Interest

Compound Name: 2-Aminothiazole-4-carboxamide

Cat. No.: B058295

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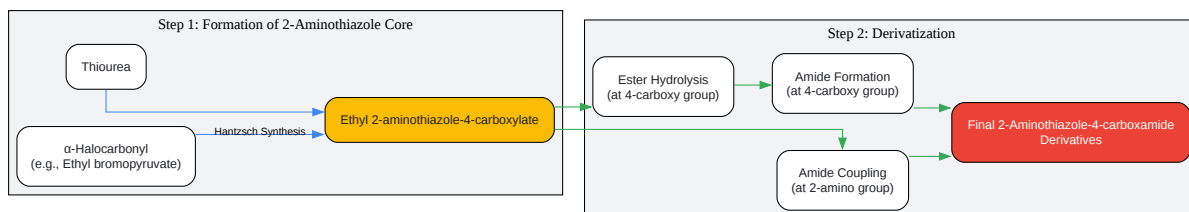
For Researchers, Scientists, and Drug Development Professionals

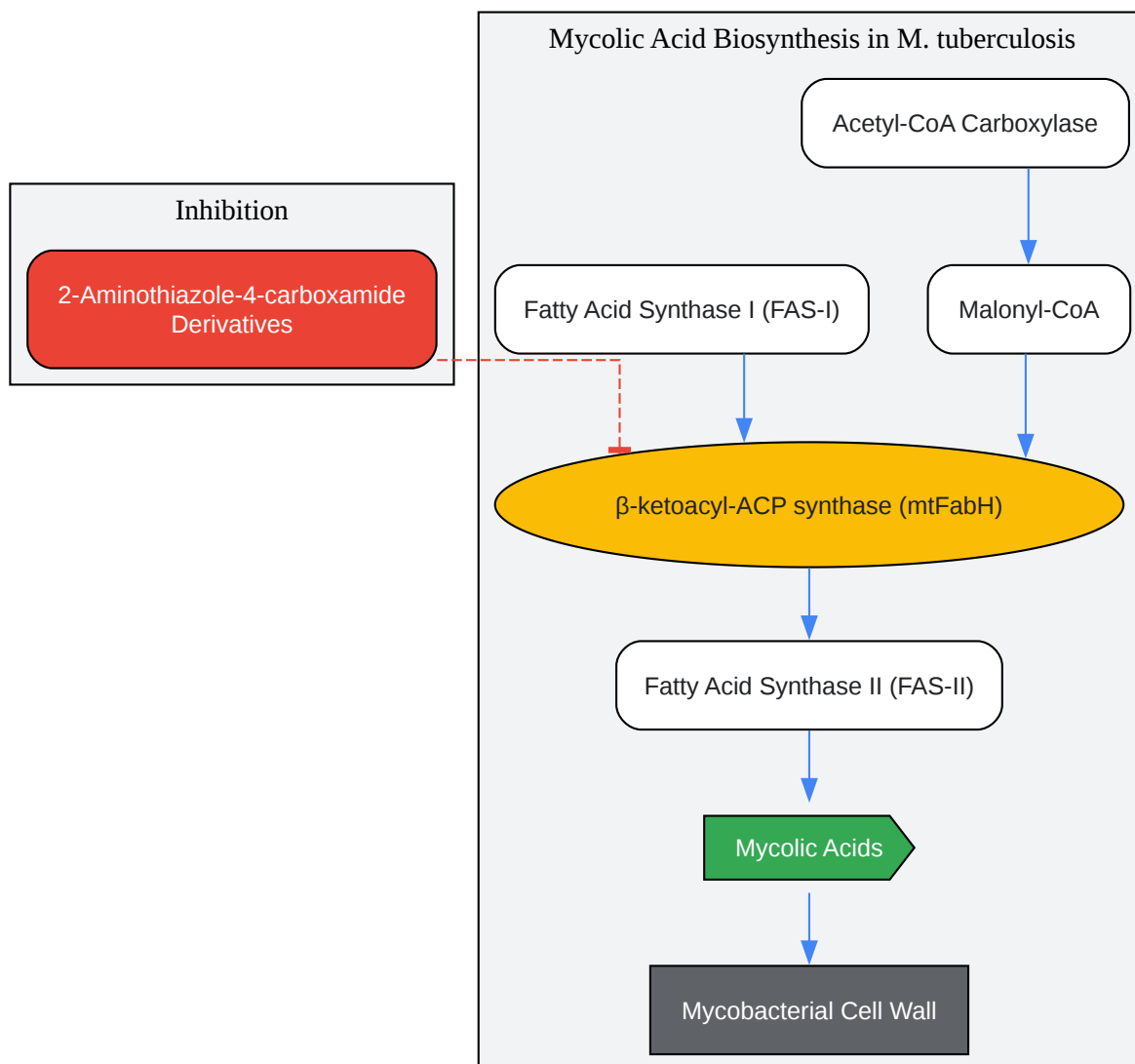
This document provides detailed protocols for the synthesis of **2-aminothiazole-4-carboxamide** derivatives, a class of heterocyclic compounds with significant therapeutic potential.^[1] These compounds are recognized for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.^{[1][2][3]} The protocols outlined below are based on established synthetic methodologies, primarily the Hantzsch thiazole synthesis, offering a versatile and efficient route to these valuable molecules.^{[4][5][6]}

Overview of Synthetic Strategy

The principal method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.^{[4][5][6]} This reaction involves the condensation of an α -halocarbonyl compound with a thioamide or thiourea. For the synthesis of **2-aminothiazole-4-carboxamide** derivatives, the process typically starts with the preparation of a suitable α -bromopyruvate derivative, which then reacts with thiourea to form the ethyl 2-aminothiazole-4-carboxylate intermediate. This intermediate can be further modified at the 2-amino group or the 4-carboxy group to yield a diverse library of derivatives.

A general synthetic workflow is depicted below:





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